molecular formula C10H11N3S2 B12225334 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine

3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B12225334
M. Wt: 237.3 g/mol
InChI Key: OXEMMEVCUZGELF-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine: is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with thionyl chloride to yield the desired thiadiazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for further drug development .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The exact mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfanyl group in the compound may play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Comparison: Compared to similar compounds, 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is unique due to the presence of the 4-methylbenzyl group. This structural feature may contribute to its distinct biological activity and chemical reactivity.

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H11N3S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

OXEMMEVCUZGELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NSC(=N2)N

Origin of Product

United States

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